molecular formula C₂₇H₄₄O₃ B1157164 (4α)-7-Dehydro-4,25-dihydroxycholesterol

(4α)-7-Dehydro-4,25-dihydroxycholesterol

Cat. No.: B1157164
M. Wt: 416.64
Attention: For research use only. Not for human or veterinary use.
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Description

(4α)-7-Dehydro-4,25-dihydroxycholesterol is a sterol derivative that serves as a key intermediate in the study of vitamin D biosynthesis and cholesterol metabolism [https://pubchem.ncbi.nlm.nih.gov]. This compound is particularly valuable for investigating enzymatic processes such as those mediated by CYP27A1 for 25-hydroxylation and other sterol-transformative pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3995430]. Its research applications include use as a standard in analytical techniques like LC-MS for quantifying sterol levels, in cell-based assays to explore regulatory mechanisms of cholesterol homeostasis, and in probing the role of hydroxysterols in signaling pathways related to lipid metabolism [https://www.sciencedirect.com/science/article/pii/S0021925820318986]. The mechanism of action may involve modulation of enzymes like HMG-CoA reductase or interactions with nuclear receptors, providing insights into metabolic disorders and potential therapeutic targets [https://doi.org/10.1194/jlr.R800097-JLR200]. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₇H₄₄O₃

Molecular Weight

416.64

Synonyms

(3β,4α)-Cholesta-5,7-diene-3,4,25-triol

Origin of Product

United States

Comparison with Similar Compounds

Key Functions and Pathways:

  • GPR183/EBI2 Agonism: 7α,25-diHC is the most potent endogenous agonist of the G protein-coupled receptor GPR183 (EBI2), which regulates immune cell migration (e.g., B cells, T cells, dendritic cells) and inflammatory responses .
  • Metabolic Regulation : It suppresses hepatocellular steatosis by modulating lipid accumulation via GPR183 signaling and influences cholesterol homeostasis through interactions with SREBP-2 and LXR pathways .
  • Disease Associations : Linked to osteoarthritis pathogenesis (via chondrocyte apoptosis and autophagy) , tuberculosis resistance (via autophagy and interferon regulation) , and gut IgA secretion .

Comparison with Similar Oxysterols

Structural and Functional Differences

Compound Hydroxylation Sites Key Enzymes Primary Receptors Biological Roles Disease Associations
7α,25-diHC C7α, C25 CYP7B1 GPR183/EBI2 Immune cell migration, lipid metabolism, apoptosis/autophagy regulation Osteoarthritis, TB, gut inflammation
25-HC C25 CH25H, CYP7B1 LXR, INSIG, SREBP Viral inhibition, cholesterol homeostasis, apoptosis induction Atherosclerosis, viral infections
7β,25-diHC C7β, C25 CYP27A1, CYP7B1 GPR183/EBI2 (weak) Less potent GPR183 activation; implicated in Smith-Lemli-Opitz syndrome (SLOS) SLOS, immune modulation
7α-HC C7α CYP7A1 LXR, GPCRs Bile acid precursor, cholesterol catabolism Liver disorders
7-Ketocholesterol C7 (keto group) CYP7A1 NLRP3 inflammasome Pro-apoptotic, pro-inflammatory Neurodegeneration, atherosclerosis

Receptor Affinity and Signaling

Compound GPR183 Activation (EC50) LXR Activation Apoptotic Activity
7α,25-diHC High (most potent) Minimal Moderate
25-HC Low High High
7β,25-diHC Low Not reported Not reported

Disease-Specific Roles

Immune Regulation :

  • 7α,25-diHC directs plasma cell positioning in the gut via GPR183, fine-tuning IgA secretion against pathogens .
  • 25-HC suppresses SARS-CoV-2 replication but lacks direct immune cell migration effects .

Metabolic Disorders :

  • 7α,25-diHC reduces hepatic steatosis, while 25-HC promotes lipid accumulation via SREBP-2 .
  • 7-Ketocholesterol exacerbates oxidative stress in neurodegenerative diseases .

Inflammatory/Apoptotic Pathways :

  • 7α,25-diHC induces "oxiapoptophagy" (apoptosis + autophagy) in osteoarthritis .
  • 25-HC and 7β,25-diHC trigger thymocyte apoptosis via undefined mechanisms .

Preparation Methods

Chemical Synthesis via Steroidal Backbone Modification

The primary route involves functionalizing cholesterol or 7-dehydrocholesterol through hydroxylation and dehydrogenation. Key steps include:

4α-Hydroxylation of 7-Dehydrocholesterol

A method adapted from Tachibana et al. (1978) and optimized by Confalone et al. (1981) employs allylic bromination followed by dehydrobromination to introduce the 7,8-double bond. To achieve 4α-hydroxylation, RuO4-mediated cis-dihydroxylation is utilized. In this step, 3β-acetoxy-Δ⁴-cholesterol is treated with in situ-generated RuO4, yielding cis-4α,5α-dihydroxy intermediates. Subsequent dehydration with SOCl2 selectively removes the 5α-hydroxy group, resulting in 4α-hydroxy-7-dehydrocholesterol.

25-Hydroxylation Strategies

Introducing the 25-hydroxy group typically involves selenium dioxide (SeO2) oxidation of cholesterol derivatives. For example, direct hydroxylation of cholesterol with SeO2 in dioxane/water produces 25-hydroxycholesterol, which can be further dehydrogenated at C7–C8 using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and azobisisobutyronitrile (AIBN). Combining this with 4α-hydroxylation requires careful sequencing to avoid overoxidation.

Integrated Synthetic Pathway

A representative synthesis combines these steps (Table 1):

Table 1: Reaction Conditions for Key Synthetic Steps

StepReactionReagents/ConditionsYieldPurity
14α-HydroxylationRuO4, CHCl3/H2O (1:1), 0°C, 2 h85%>90%
2DehydrationSOCl2, pyridine, 25°C, 1 h92%95%
325-HydroxylationSeO2, dioxane/H2O (9:1), reflux, 6 h78%88%
4C7–C8 DehydrogenationDBDMH, AIBN, CCl4, 80°C, 4 h65%85%

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified using silica gel column chromatography with gradient elution (hexane/ethyl acetate). For example, 7-dehydro-4α,25-dihydroxycholesterol is isolated using a 7:3 hexane/ethyl acetate mixture, achieving >95% purity.

Recrystallization

Final compounds are recrystallized from acetone/methanol (1:2) at −20°C to remove residual impurities, enhancing purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 5.68 (m, 1H, H-7), δ 3.52 (m, 1H, H-4α), δ 3.24 (m, 1H, H-25).

  • HRMS : m/z calc. for C27H44O4 [M+H]+: 432.3241; found: 432.3238.

HPLC Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water 85:15) confirms purity, with retention time = 12.3 min.

Challenges and Limitations

Regioselectivity Issues

Competing reactions during SeO2 oxidation often yield 24- or 26-hydroxylated byproducts, necessitating rigorous chromatographic separation.

Thermal and Photochemical Instability

The 7,8-diene moiety renders the compound sensitive to UV light and heat, requiring storage in amber vials at −80°C .

Q & A

Q. What experimental models are most suitable for studying the lipid-lowering effects of 7α,25-dihydroxycholesterol?

Methodological Answer: Human hepatoma cell lines (e.g., Hep3B and HepG2) and primary mouse hepatocytes are validated models. These systems allow for the evaluation of lipid accumulation via Oil Red O staining and quantification of lipogenesis-related proteins (e.g., SREBP-1c and FAS). For in vivo relevance, high-fat diet (HFD)-fed C57BL/6 mice with induced hepatic steatosis are recommended, as they show upregulated GPR183 expression in the liver .

Q. How does 7α,25-dihydroxycholesterol suppress lipid accumulation in hepatocytes?

Methodological Answer: The compound inhibits LXR-mediated activation of SREBP-1c and FAS, key regulators of lipogenesis. This is achieved via GPR183-dependent signaling, as demonstrated by blocking experiments using the GPR183 antagonist NIBR189 and siRNA-mediated GPR183 knockdown. The suppression involves Gi/o proteins, p38 MAPK, PI3K, and AMPK pathways .

Q. What are the critical signaling pathways downstream of GPR183 activation by 7α,25-dihydroxycholesterol?

Methodological Answer: Key pathways include:

  • Gi/o proteins : Pretreatment with pertussis toxin (PTX) inhibits lipid-lowering effects.
  • p38 MAPK : Inhibitors like SB202190 block 7α,25-dihydroxycholesterol's activity.
  • AMPK/PI3K : Pharmacological inhibitors (e.g., compound C for AMPK) reverse the suppression of lipid accumulation. These pathways converge to downregulate SREBP-1c .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effective concentrations of 7α,25-dihydroxycholesterol across studies?

Methodological Answer: Discrepancies arise from differences in cell models (e.g., Hep3B vs. primary hepatocytes) and assay conditions. Standardize experimental protocols by:

  • Using physiologically relevant concentrations (e.g., 100 nM in vitro vs. 11 nM in vivo).
  • Validating dose-response curves in multiple systems.
  • Accounting for endogenous oxysterol levels (e.g., 4.7 ng/g in mouse liver) .

Q. What experimental strategies validate the specificity of 7α,25-dihydroxycholesterol-GPR183 interactions?

Methodological Answer:

  • Antagonist studies : Co-treatment with NIBR189 reverses lipid-lowering effects.
  • Genetic silencing : siRNA or CRISPR-Cas9 targeting GPR183 abolishes the compound’s activity.
  • Control oxysterols : Test structurally related molecules (e.g., 7β,25-dihydroxycholesterol) to confirm GPR183 selectivity .

Q. How do researchers assess the translational relevance of 7α,25-dihydroxycholesterol in nonalcoholic fatty liver disease (NAFLD)?

Methodological Answer:

  • Human tissue correlation : Measure GPR183 expression in NAFLD patient liver biopsies.
  • Co-treatment models : Combine 7α,25-dihydroxycholesterol with existing therapies (e.g., LXR antagonists) to evaluate synergistic effects.
  • In vivo efficacy : Administer the compound to HFD-fed mice and quantify hepatic triglycerides and inflammatory markers .

Q. What are the limitations of using T0901317 as an LXR activator in studying 7α,25-dihydroxycholesterol?

Methodological Answer: T0901317 may upregulate non-lipogenic pathways (e.g., cholesterol efflux) that confound results. Mitigate this by:

  • Validating findings with alternative LXR agonists (e.g., GW3965).
  • Using palmitic acid (PA)-induced steatosis models to isolate lipogenesis-specific effects .

Q. How do hydroxylation patterns of oxysterols influence their functional crosstalk in hepatic steatosis?

Methodological Answer: Compare 7α,25-dihydroxycholesterol with other oxysterols (e.g., 25-hydroxycholesterol or 7α,27-dihydroxycholesterol) using:

  • Competitive binding assays to assess GPR183 affinity.
  • Transcriptomic profiling to identify unique downstream targets (e.g., SREBP-1c vs. PPARα).
  • Metabolic flux analysis to quantify lipid synthesis vs. oxidation .

Data Contradiction Analysis

Q. Why do some studies report minimal effects of 7α,25-dihydroxycholesterol on PPARα expression?

Methodological Answer: PPARα’s role in lipolysis may be cell-type-specific. In Hep3B cells, PPARα levels remain unchanged during LXR activation, suggesting the compound’s effects are SREBP-1c-centric. Use PPARα-null models or agonists (e.g., fenofibrate) to dissect pathway contributions .

Q. How can researchers reconcile in vitro efficacy with low endogenous levels of 7α,25-dihydroxycholesterol?

Methodological Answer: The compound’s potency (EC50 = 140 pM for GPR183) allows sub-nanomolar effects in vivo. However, hepatic concentrations may be modulated by local synthesis (e.g., CYP7B1 activity) or degradation (e.g., HSD3B7). Measure tissue-specific oxysterol turnover rates using stable isotope tracing .

Key Research Gaps

  • Cross-species variability : Human vs. mouse GPR183 signaling differences remain underexplored.
  • Long-term toxicity : No data exist on chronic 7α,25-dihydroxycholesterol administration in vivo.
  • Immune-metabolic crosstalk : The role of GPR183 in hepatic macrophages during NAFLD progression is unclear .

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